molecular formula C23H22N2O3S B11249810 N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11249810
M. Wt: 406.5 g/mol
InChI Key: AIHVEWSEIMALIF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method involves the reaction of N-(3,4-dimethylphenyl)-β-alanine with ethyl acetoacetate, followed by cyclization to form the dibenzo[c,e][1,2]thiazine ring system . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of green synthesis methods to minimize environmental impact . These methods often employ environmentally benign reagents and solvents, as well as energy-efficient processes to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of the dibenzo[c,e][1,2]thiazine ring system

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-4-25-21-12-10-17(23(26)24-18-11-9-15(2)16(3)13-18)14-20(21)19-7-5-6-8-22(19)29(25,27)28/h5-14H,4H2,1-3H3,(H,24,26)

InChI Key

AIHVEWSEIMALIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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